(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid
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Overview
Description
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid is a stereoisomer of cyclohexanecarboxylic acid, characterized by the presence of three hydroxyl groups and a carboxylic acid group on a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid typically involves the hydroxylation of cyclohexanecarboxylic acid derivatives. One common method is the catalytic hydrogenation of quinic acid, which yields the desired stereoisomer with high selectivity . The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve the fermentation of plant-derived materials, followed by extraction and purification processes. The use of biocatalysts and microbial fermentation can enhance the yield and purity of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexane-1,3,4,5-tetraone.
Reduction: Formation of cyclohexane-1,3,4,5-tetraol.
Substitution: Formation of halogenated or alkylated derivatives of the compound.
Scientific Research Applications
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives.
Mechanism of Action
The mechanism of action of (1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Quinic acid: A related compound with similar hydroxyl and carboxylic acid groups.
Shikimic acid: Another cyclohexane derivative with multiple hydroxyl groups and a carboxylic acid group.
Gallic acid: Contains hydroxyl groups and a carboxylic acid group, but with an aromatic ring structure.
Uniqueness
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .
Properties
Molecular Formula |
C7H12O5 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3R,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3-6,8-10H,1-2H2,(H,11,12)/t3?,4-,5-,6?/m1/s1 |
InChI Key |
SOWVWGZSLABJMC-WATOWXBHSA-N |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1C(=O)O)O)O)O |
Canonical SMILES |
C1C(CC(C(C1O)O)O)C(=O)O |
Origin of Product |
United States |
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